molecular formula C7H11NO2 B13231204 6-Ethylpiperidine-2,4-dione

6-Ethylpiperidine-2,4-dione

Cat. No.: B13231204
M. Wt: 141.17 g/mol
InChI Key: DEOZNLIIISZLJA-UHFFFAOYSA-N
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Description

6-Ethylpiperidine-2,4-dione is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound consists of a six-membered ring containing one nitrogen atom and two carbonyl groups at positions 2 and 4, with an ethyl group attached at position 6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylpiperidine-2,4-dione can be achieved through various methods. One common approach involves the Dieckmann cyclization of ethyl 4-oxopentanoate with ammonia or primary amines under basic conditions . Another method includes the Michael addition of ethyl acrylate to piperidine-2,4-dione, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as potassium tert-butoxide, and solvent-free conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Ethylpiperidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

6-Ethylpiperidine-2,4-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethylpiperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethylpiperidine-2,4-dione is unique due to the presence of the ethyl group at position 6, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

6-ethylpiperidine-2,4-dione

InChI

InChI=1S/C7H11NO2/c1-2-5-3-6(9)4-7(10)8-5/h5H,2-4H2,1H3,(H,8,10)

InChI Key

DEOZNLIIISZLJA-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)CC(=O)N1

Origin of Product

United States

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